4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-8-18-19-14(21-8)17-13(20)12-6-10(7-16-12)9-2-4-11(15)5-3-9/h2-7,16H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNMXTGMIUEMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 265.3 g/mol
The compound features a pyrrole ring substituted with a thiadiazole moiety and a fluorophenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound's anticancer activity has been evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
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Cytotoxicity Assays :
- The cytotoxic effects were measured using the MTT assay, with results indicating an IC value of approximately 5.36 µg/mL against MCF-7 cells and 10.10 µg/mL against HepG2 cells .
- A selectivity index was calculated to determine the compound's preferential toxicity towards cancer cells compared to normal cells.
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Mechanisms of Action :
- The compound induces apoptotic cell death , evidenced by increased levels of pro-apoptotic factors such as Bax and caspase-9 in treated cells .
- Cell cycle analysis revealed that treatment with the compound leads to arrest in the S and G2/M phases, indicating disruption of normal cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins involved in cancer cell proliferation.
- Thiadiazole Moiety : This component is critical for biological activity; modifications in this part of the molecule can lead to variations in potency and selectivity against different cancer types .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:
- In Vivo Studies :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
